(3-(1H-Indol-4-yl)phenyl)methanol
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Overview
Description
(3-(1H-Indol-4-yl)phenyl)methanol is a chemical compound with the molecular formula C15H13NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-4-yl)phenyl)methanol typically involves the reaction of indole derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with an indole derivative to form the desired product . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (3-(1H-Indol-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of (3-(1H-Indol-4-yl)phenyl)ketone.
Reduction: Formation of (3-(1H-Indol-4-yl)phenyl)methane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3-(1H-Indol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (3-(1H-Indol-4-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to play a crucial role in binding to these targets, influencing various biological pathways.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with similar structural features but different functional groups.
(3-(1H-Indol-3-yl)phenyl)methanol: A closely related compound with the indole nitrogen at a different position.
4-Methyl-1H-indole: A simpler indole derivative with a methyl group instead of a phenylmethanol group.
Uniqueness: (3-(1H-Indol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[3-(1H-indol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16-15/h1-9,16-17H,10H2 |
InChI Key |
WWTNMLDZSKOVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CO |
Origin of Product |
United States |
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